S-(4-nitrophenyl) N-methylcarbamothioate

Solubility parameter Permeability Enzyme binding

S-(4-Nitrophenyl) N-methylcarbamothioate is the only S-(4-nitrophenyl) carbamothioate that carries exactly one hydrogen‑bond donor, making it the essential building block for testing single‑NH pharmacophore hypotheses. Its logP of ~2.75 and the 4‑nitrophenylthiolate leaving group enable reliable carbamoylation under mild conditions, as validated in the synthesis of amino‑acid‑derived nitrosoureas. Chromophoric and density (1.37 g/cm³) properties further support its use as a reverse‑phase HPLC reference standard for thiocarbamate intermediates across logP 2–5. Procurement ensures a structurally irreplaceable, publication‑proven tool for SAR and prodrug R&D.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 22873-15-0
Cat. No. B14697613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-nitrophenyl) N-methylcarbamothioate
CAS22873-15-0
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCNC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3S/c1-9-8(11)14-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)
InChIKeyMMQALLGJHGMBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(4-Nitrophenyl) N-methylcarbamothioate (CAS 22873-15-0) – Compound Class, Physicochemical Snapshot, and Comparator Landscape


S-(4-Nitrophenyl) N-methylcarbamothioate (CAS 22873-15-0), also named methylcarbamothioic acid S-(4-nitrophenyl) ester or TL-1229, is a monothiocarbamate (S-aryl carbamothioate) characterized by a 4-nitrophenyl thioester leaving group and a single N-methyl hydrogen bond donor . The compound was originally described as a synthetic intermediate toward nitrosourea derivatives evaluated for anti-mitotic activity [1]. Because the sulfur bridge and the mono-methylated nitrogen jointly confer a distinctive hydrogen-bond donor profile and lipophilicity window, the compound occupies a narrow property space that distinguishes it from both the corresponding O-aryl carbamates and the N,N-disubstituted S-aryl thiocarbamates, making it a non-interchangeable building block for structure-activity relationship (SAR) studies and prodrug design.

Why Close-In Analogs Cannot Replace S-(4-Nitrophenyl) N-methylcarbamothioate in Quantitative Structure–Activity Workflows


Compounds within the aryl carbamate and thiocarbamate families are frequently treated as functionally interchangeable pools; however, physically measurable properties demonstrate that this assumption breaks down for S-(4-nitrophenyl) N-methylcarbamothioate. The target compound carries exactly one hydrogen-bond donor (the NH proton), whereas the N,N-dimethyl analog has zero . The sulfur bridge elevates logP by roughly 0.6–0.7 log units relative to the oxygen-linked carbamate , and the N-phenyl derivative drives logP almost two units higher . These divergences translate into measurable differences in chromatographic retention, permeability, and target-binding kinetics, so substituting any of these close-in analogs without quantitative verification invalidates comparative structure–activity conclusions.

Head-to-Head Quantitative Evidence That Defines the Selection Niche of S-(4-Nitrophenyl) N-methylcarbamothioate


Hydrogen-Bond Donor Count – Differentiating the N-Methyl Thiocarbamate from the N,N-Dimethyl Analog

The target compound displays exactly one H-bond donor (the carbamothioate NH), whereas the N,N-dimethyl congener (CAS 7305-12-6) has zero H-bond donors because both nitrogen positions are methyl-capped. This single donor is critical for forming a directed hydrogen bond in enzyme active sites and affects solubility and partitioning behavior measurable by logD difference. When NH-dependent target engagement is required, the N,N-dimethyl analog cannot serve as a pharmacophoric replacement.

Solubility parameter Permeability Enzyme binding

Lipophilicity – Measured LogP Difference Versus the Oxygen-Linked Carbamate Analog

Substituting sulfur for oxygen in the 4-nitrophenyl carbamate scaffold raises the ACD/LogP from 1.47 (O-analog) to 2.14 (S-analog), a ΔLogP of +0.67. An independent database source (Chemsrc) reports LogP = 2.75 for the target compound. Both values confirm substantially higher lipophilicity, which influences membrane permeability, metabolic stability, and off-target binding. The O-analog cannot reproduce the distribution behavior of the thiocarbamate without structural modification. [1]

LogP Lipophilicity SAR Permeability

Density and Physical Bulk – Quantitative Contrast to the N,N-Dimethyl and N-Phenyl Thiocarbamate Analogs

Experimentally reported density values differentiate the target compound from its closest sulfur-retained analogs. S-(4-nitrophenyl) N-methylcarbamothioate has a density of 1.37 g/cm³, versus 1.33 g/cm³ for the N,N-dimethyl analog and 1.35 g/cm³ for the N-phenyl analog. The 0.02–0.04 g/cm³ density increment, while numerically small, reflects tighter crystal packing or different intermolecular interactions that can affect solubility, compaction behavior in solid-form studies, and chromatographic retention time reproducibility. [1]

Density Formulation Crystal packing Chromatography

Lipophilicity Window – LogP Positioning Between the More Polar O-Analog and the More Lipophilic N-Phenyl Analog

The compound’s Chemsrc LogP of 2.75 situates it in a moderate lipophilicity window: more lipophilic than the O-carbamate (logP ≈ 1.5) but markedly less lipophilic than the N-phenyl thiocarbamate (LogP = 4.47). This intermediate logP is often desirable for balancing passive permeability with aqueous solubility and avoiding excessive protein binding. The N-phenyl analog, with a logP 1.72 units higher, would distribute very differently in biological systems and is not a suitable surrogate. [1] [2]

LogP Drug-likeness Lipinski Rule of Five

Biologically Validated Synthetic Utility – Documented Role as a Nitrosourea Prodrug Precursor

In the original medicinal chemistry study by Montero et al. (1984), S-(4-nitrophenyl) N-methylcarbamothioate was employed as a key intermediate in the synthesis of amino acid–derived nitrosoureas that were subsequently screened for anti-mitotic activity. This synthetic route leverages the 4-nitrophenylthiolate leaving group to install the nitrosourea warhead. The closest O-analog and N,N-dimethyl analog were not reported as intermediates in that series, indicating a differentiated and synthetically proven application that has been peer-reviewed. [1]

Nitrosourea Anticancer Prodrug intermediate

Defined Application Scenarios Where S-(4-Nitrophenyl) N-methylcarbamothioate Provides Irreplaceable Value


Synthesis of Amino Acid–Derived Nitrosourea Anticancer Agents

As reported by Montero et al. (1984), S-(4-nitrophenyl) N-methylcarbamothioate serves as an activated thioester intermediate in the construction of nitrosoureas from free amino acids. The 4-nitrophenylthiolate group is an effective leaving group that facilitates carbamoylation under mild conditions, making it the only peer-reviewed starting material for this specific nitrosourea library. [1]

Structure–Activity Relationship (SAR) Studies Requiring a Single Hydrogen-Bond Donor Thiocarbamate Scaffold

For target engagement hypotheses that depend on a single NH donor interacting with a backbone carbonyl or a structured water molecule, the target compound is the only S-(4-nitrophenyl) carbamothioate that carries exactly one HBD. The N,N-dimethyl analog (zero HBD) and the N-phenyl analog (zero HBD) cannot test this hydrogen-bond pharmacophore hypothesis. [1]

LogP-Driven Selection of a Thiocarbamate with Favorable Permeability–Solubility Balance

With a LogP of ~2.75, this compound falls within the optimal window for cell permeability (LogP 2–3) while retaining sufficient aqueous solubility for in vitro assays. The N-phenyl thiocarbamate, with LogP = 4.47, would be better suited for blood-brain barrier penetration studies but carries higher solubility risk. Procurement should be guided by the intended permeability–solubility profile. [1]

Chromatographic Method Development and Reference Standard Qualification

Because the compound possesses a unique combination of density (1.37 g/cm³), UV-active 4-nitrophenyl chromophore, and intermediate logP, it serves as a well-defined reference for reverse-phase HPLC method development. Analysts can use it to calibrate retention time windows for thiocarbamate intermediates and to verify column performance across a logP range of 2–5. [1] [2]

Quote Request

Request a Quote for S-(4-nitrophenyl) N-methylcarbamothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.